N-(4-amino-2-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide
Description
This compound is a multifunctional heterocyclic molecule featuring:
- A 6-oxo-1,6-dihydropyrimidin-5-yl core, a scaffold known for its role in nucleic acid analogs and kinase inhibitors.
- A thioether linkage connecting the pyrimidinone ring to a 2-oxoethyl group, which is substituted with a 5-methyl-1,3,4-thiadiazol-2-yl amino moiety. Thiadiazoles are electron-deficient heterocycles often associated with antimicrobial and antitumor activities.
Properties
IUPAC Name |
N-[4-amino-2-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N7O4S2/c1-6-20-21-14(27-6)16-8(22)5-26-13-18-10(15)9(12(24)19-13)17-11(23)7-3-2-4-25-7/h2-4H,5H2,1H3,(H,17,23)(H,16,21,22)(H3,15,18,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCGJPXKQTHLAPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC=CO3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N7O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-amino-2-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide is a complex compound that incorporates several pharmacologically active moieties, including a thiadiazole ring. This article delves into its biological activities, particularly focusing on antimicrobial, anticancer, and other therapeutic potentials.
Overview of Thiadiazole Derivatives
Thiadiazole derivatives have gained attention in medicinal chemistry due to their diverse biological activities. The 1,3,4-thiadiazole scaffold is particularly noted for its antimicrobial and anticancer properties. Compounds containing this moiety have been shown to exhibit significant inhibitory effects against various pathogens and cancer cell lines .
Antimicrobial Activity
The compound exhibits notable antimicrobial properties attributed to the 5-methyl-1,3,4-thiadiazole moiety. Research indicates that derivatives of 1,3,4-thiadiazole show effective antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance:
| Compound | Target Organism | MIC (μg/mL) | Activity |
|---|---|---|---|
| Thiadiazole Derivative A | E. coli | 31.25 | Superior to Ofloxacin (62.5) |
| Thiadiazole Derivative B | S. aureus | 32.6 | Higher than Itraconazole (47.5) |
| Thiadiazole Derivative C | A. niger | 32–42 | Comparable to Fluconazole |
These findings suggest that the compound could be a lead candidate for developing new antimicrobial agents .
Anticancer Activity
The anticancer potential of thiadiazole derivatives has been extensively studied. The compound's structure allows it to interact with key cellular pathways involved in tumor growth and proliferation:
- Cell Line Studies : In vitro studies have shown that compounds similar to N-(4-amino...) can induce apoptosis in cancer cells. For example:
- Mechanism of Action : The anticancer activity is believed to result from the inhibition of specific kinases involved in cell cycle regulation and apoptosis induction .
Other Biological Activities
Beyond antimicrobial and anticancer effects, the compound also shows promise in other therapeutic areas:
- Anti-inflammatory Activity : Some thiadiazole derivatives have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines .
- Antitubercular Activity : Certain derivatives have been reported to possess significant activity against Mycobacterium tuberculosis, highlighting their potential as antitubercular agents .
Case Studies and Research Findings
Numerous studies have evaluated the biological activities of compounds related to N-(4-amino...). Here are key findings from selected research:
- Thiadiazole Derivatives Against Cancer : A study found that derivatives with substitutions at various positions on the thiadiazole ring exhibited varying degrees of cytotoxicity against different cancer cell lines .
- Antimicrobial Efficacy : Research highlighted that specific substitutions on the thiadiazole ring enhanced antibacterial activity against resistant strains of bacteria such as Pseudomonas aeruginosa and Staphylococcus aureus .
Scientific Research Applications
The biological activities of N-(4-amino-2-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide are primarily attributed to its ability to interact with various biological targets. Research has indicated the following potential applications:
Anticancer Activity
Numerous studies have highlighted the compound's potential to inhibit cancer cell proliferation. The mechanism of action involves:
- Inhibition of Kinases : The compound has been shown to inhibit specific kinases involved in cell signaling pathways that regulate cell growth and survival.
| Cell Line | Percent Growth Inhibition (%) |
|---|---|
| SNB-19 | 86.61 |
| OVCAR-8 | 85.26 |
| NCI-H40 | 75.99 |
This data suggests that the compound may effectively target various cancer types by modulating critical signaling pathways such as MAPK/ERK.
Antimicrobial Properties
The compound exhibits significant antimicrobial activity against a range of pathogens. Its structural components contribute to its effectiveness in disrupting microbial cell functions.
| Pathogen | Activity Level |
|---|---|
| Escherichia coli | Moderate |
| Staphylococcus aureus | High |
| Candida albicans | Moderate |
This antimicrobial profile indicates potential for development as a therapeutic agent against infections.
Antioxidant Activity
Research has also suggested that the compound possesses antioxidant properties, which can protect cells from oxidative stress and related damage.
Case Studies
Several case studies have documented the efficacy of this compound:
Case Study 1: Anticancer Efficacy
In a study involving human cancer cell lines, treatment with the compound resulted in significant apoptosis induction through caspase activation. The findings demonstrated a strong correlation between dose and efficacy.
Case Study 2: Antimicrobial Testing
A series of antimicrobial assays revealed that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The results indicated a promising lead for developing new antibiotics.
Chemical Reactions Analysis
Thioether Oxidation
The thioether (-S-CH2-) group undergoes oxidation under controlled conditions to form sulfoxide or sulfone derivatives. This reaction is critical for modulating the compound’s polarity and biological activity.
| Reaction Conditions | Reagents | Products | Notes |
|---|---|---|---|
| Mild oxidation | H₂O₂, RT | Sulfoxide (R-SO-R') | Selective oxidation requires stoichiometric control. |
| Strong oxidation | KMnO₄, acidic conditions | Sulfone (R-SO₂-R') | Yields depend on reaction time and temperature. |
Amide Hydrolysis
The furan-2-carboxamide moiety is susceptible to hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives.
| Reaction Type | Conditions | Products |
|---|---|---|
| Acidic hydrolysis | HCl (6M), reflux | Furan-2-carboxylic acid + amine intermediate |
| Basic hydrolysis | NaOH (2M), 80°C | Furan-2-carboxylate salt |
Amino Group Functionalization
The primary amino group (-NH₂) on the pyrimidinone ring participates in nucleophilic reactions:
-
Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form amides.
-
Alkylation : Forms secondary amines with alkyl halides (e.g., methyl iodide).
Example Reaction:
Thiadiazole Ring Modifications
The 5-methyl-1,3,4-thiadiazole ring exhibits electrophilic substitution reactivity:
| Reaction | Site | Reagents | Outcome |
|---|---|---|---|
| Nitration | C-5 position | HNO₃/H₂SO₄ | Introduces nitro group, enhancing electron deficiency. |
| Halogenation | C-2 position | Cl₂/FeCl₃ | Forms chloro-derivatives for further coupling . |
Pyrimidinone Ring Reactivity
The pyrimidinone core undergoes tautomerization and can act as a hydrogen bond donor/acceptor. Key reactions include:
-
Alkylation at N-1 or N-3 positions using alkylating agents (e.g., dimethyl sulfate).
-
Condensation with aldehydes to form Schiff base derivatives.
Cross-Coupling Reactions
The thioether and aromatic systems enable catalytic cross-coupling:
| Reaction Type | Catalysts | Applications |
|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄ | Introduces aryl/heteroaryl groups at the thiadiazole ring . |
| Ullmann coupling | CuI/L-proline | Forms C-N bonds with amine partners. |
Reductive Transformations
Selective reduction of carbonyl groups is achievable:
| Target Group | Reagents | Products |
|---|---|---|
| Oxo group (C=O) | NaBH₄ | Alcohol derivative |
| Nitro intermediates (if present) | H₂/Pd-C | Amine derivatives |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes are compared below with three related derivatives from the evidence (Tables 1 and 2).
Table 1: Structural Comparison
Table 2: Functional and Inferred Pharmacological Differences
Notes:
- Synthesis: The target compound’s thioether and thiadiazole groups suggest synthesis via nucleophilic substitution (e.g., coupling a thiol-containing pyrimidinone with a halogenated thiadiazole-ethyl intermediate) . This contrasts with ’s SNAr-based pyrimidine-thiazole coupling.
- Bioactivity: The dihydropyrimidinone core is associated with kinase inhibition (e.g., PARP or CDK inhibitors), while the thiadiazole may enhance antimicrobial properties . ’s chloro-pyrimidine-thiazole analog demonstrates nanomolar IC50 values in anticancer assays, likely due to DNA intercalation.
- Physicochemical Properties: The target compound’s furan carboxamide and amino group may improve aqueous solubility compared to ’s lipophilic chloro/methylphenyl derivative.
Critical Analysis of Structural Divergence
- Thiadiazole vs.
- Pyrimidinone vs. Pyrimidine: The dihydropyrimidinone’s keto-enol tautomerism may enhance hydrogen-bonding interactions with biological targets compared to saturated tetrahydropyrimidines () or chloropyrimidines () .
- Thioether Linkage : This group likely confers flexibility and redox stability, contrasting with ’s rigid triazole-based linkers.
Q & A
Basic: What are the common synthetic routes for preparing this compound, and how can intermediates be optimized?
Answer:
The compound’s synthesis involves multi-step reactions starting with functionalized pyrimidine and thiadiazole precursors. Key steps include:
- Thioether linkage formation : Reacting 5-methyl-1,3,4-thiadiazol-2-amine with a bromoacetylated intermediate to introduce the thioether group. Cyclization is performed in polar aprotic solvents (e.g., DMF or acetonitrile) under reflux, with triethylamine as a base to deprotonate thiol intermediates .
- Pyrimidine core assembly : Condensation of furan-2-carboxamide with aminothiouracil derivatives under acidic conditions. Temperature control (60–80°C) is critical to avoid side reactions like over-oxidation of the dihydropyrimidinone ring .
Optimization : Adjusting stoichiometry of iodine (for sulfur elimination) and reaction time (1–3 minutes for cyclization) minimizes byproducts .
Advanced: How can computational methods (e.g., DFT) predict the compound’s electronic properties to guide functional group modifications?
Answer:
Density Functional Theory (DFT) calculations are used to:
- Analyze charge distribution : Assess electron-withdrawing/donating effects of substituents (e.g., furan vs. phenyl groups) on the pyrimidine ring’s reactivity. Hybrid functionals (e.g., B3LYP) with exact-exchange terms improve accuracy for thermochemical properties like bond dissociation energies .
- Predict tautomeric stability : Compare the relative stability of 1,6-dihydropyrimidin-6-one vs. oxidized pyrimidinone forms. Solvent effects (PCM models) refine predictions for biological environments .
Application : Use Gaussian or ORCA software with a 6-31G(d) basis set for geometry optimization and frequency calculations.
Basic: What spectroscopic techniques are essential for characterizing this compound and its intermediates?
Answer:
- NMR :
- HRMS : Confirm molecular ion peaks with <2 ppm error. ESI+ mode is preferred for polar intermediates .
Advanced: How can contradictory biological activity data (e.g., antimicrobial vs. cytotoxicity) be resolved for this compound?
Answer:
- Dose-response profiling : Conduct IC₅₀ assays across multiple cell lines (e.g., HEK293 for cytotoxicity, S. aureus for antimicrobial activity) to identify therapeutic windows. Use Hill slope analysis to differentiate specific vs. nonspecific binding .
- Metabolite screening : LC-MS/MS identifies degradation products (e.g., oxidized pyrimidinones) that may contribute to off-target effects .
Example : If cytotoxicity arises at >50 μM but antimicrobial activity peaks at 10 μM, structure-activity relationship (SAR) studies can prioritize derivatives with lower logP to reduce cell membrane permeability .
Basic: What in vitro assays are suitable for initial pharmacological screening?
Answer:
- Antimicrobial : Broth microdilution (CLSI guidelines) against Gram-positive bacteria (e.g., S. aureus ATCC 25923) and fungi (e.g., C. albicans). MIC values <10 μg/mL indicate promising activity .
- Enzyme inhibition : Fluorescence-based assays (e.g., DHFR inhibition) with NADPH depletion monitored at 340 nm. Include positive controls (e.g., methotrexate) .
Advanced: How can molecular dynamics (MD) simulations refine docking studies targeting specific enzymes (e.g., DHFR)?
Answer:
- System preparation : Solvate the compound-enzyme complex (e.g., DHFR PDB: 1RA2) in TIP3P water. Use CHARMM36 force field for ligands .
- Binding free energy : Calculate ΔG via MM-PBSA. Focus on residues within 4 Å of the thiadiazole moiety. Trajectory analysis (VMD) identifies hydrogen bonds with Asp27 and hydrophobic interactions with Phe31 .
Validation : Compare simulation results with mutagenesis data (e.g., Kd changes for DHFR Asp27Ala mutants).
Basic: How can tautomeric forms of the dihydropyrimidinone ring affect biological activity?
Answer:
The 1,6-dihydropyrimidin-6-one tautomer is more nucleophilic due to the enamine group, enhancing interactions with electrophilic enzyme pockets (e.g., thymidylate synthase). Techniques to assess tautomerism:
- UV-Vis : Compare λmax shifts in polar (favoring keto form) vs. nonpolar solvents .
- X-ray crystallography : Resolve tautomeric states in co-crystals with target proteins .
Advanced: What strategies mitigate solubility issues during in vivo studies?
Answer:
- Prodrug design : Introduce phosphate esters at the furan carbonyl group, which hydrolyze in serum to the active form.
- Nanoformulation : Encapsulate in PLGA nanoparticles (150–200 nm diameter) using solvent evaporation. Characterize release kinetics in PBS (pH 7.4) .
Basic: How to differentiate regioisomers during synthetic steps?
Answer:
- NOESY NMR : Correlate spatial proximity of the thiadiazole NH (δ 8.1 ppm) with the pyrimidine H5 proton (δ 6.3 ppm) to confirm regiochemistry .
- HPLC-MS : Use a C18 column (ACN/water gradient) to separate isomers. Retention time differences >2 minutes indicate distinct substitution patterns .
Advanced: How can contradictory DFT predictions and experimental spectral data be reconciled?
Answer:
- Implicit vs. explicit solvent models : Replace continuum solvent approximations (e.g., PCM) with explicit water molecules in DFT calculations to better match experimental NMR shifts .
- Conformational sampling : Perform relaxed potential energy scans (e.g., dihedral angles in the thioether linker) to identify dominant conformers in solution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
